(R)-4-(7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine
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Overview
Description
®-4-(7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine is a complex organic compound that features a pyrazolopyridine core with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine typically involves multi-step organic reactions. The process may start with the formation of the pyrazolopyridine core, followed by the introduction of the chloro and methyl groups, and finally the attachment of the morpholine ring. Common reagents and catalysts used in these reactions include chlorinating agents, methylating agents, and various organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-4-(7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a lead compound in drug discovery efforts.
Medicine
In medicine, ®-4-(7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine might be investigated for its pharmacological properties. It could be a candidate for the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-4-(7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-4-(7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine might include other pyrazolopyridine derivatives and morpholine-containing compounds. Examples could be:
- 4-(7-Chloro-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine
- 4-(7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-ethylmorpholine
Uniqueness
The uniqueness of ®-4-(7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine lies in its specific stereochemistry and the combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H15ClN4O |
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Molecular Weight |
266.73 g/mol |
IUPAC Name |
(3R)-4-(7-chloro-1-methylpyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine |
InChI |
InChI=1S/C12H15ClN4O/c1-8-7-18-4-3-17(8)11-5-9(13)12-10(15-11)6-14-16(12)2/h5-6,8H,3-4,7H2,1-2H3/t8-/m1/s1 |
InChI Key |
CKWYEJFPUKERCG-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC3=C(C(=C2)Cl)N(N=C3)C |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C(=C2)Cl)N(N=C3)C |
Origin of Product |
United States |
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